Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate is an organic compound with the molecular formula C11H15NO5S It is a derivative of benzoic acid and contains both ester and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate typically involves the following steps:
Etherification: The phenol hydroxyl group of a precursor compound, such as salicylic acid, is etherified to introduce the methoxy group.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves controlled temperatures and the use of catalysts to ensure high yield and purity. The reaction typically takes place in a reactor where the temperature is maintained between 45-60°C for 10-14 hours .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or primary amines can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Amides.
Scientific Research Applications
Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
Benzoic acid derivatives: Other derivatives of benzoic acid with different substituents on the aromatic ring.
Uniqueness
Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1956355-39-7 |
---|---|
Molecular Formula |
C11H15NO5S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate |
InChI |
InChI=1S/C11H15NO5S/c1-3-17-11(13)9-6-8(7-18(12,14)15)4-5-10(9)16-2/h4-6H,3,7H2,1-2H3,(H2,12,14,15) |
InChI Key |
PLXGDRZXVCBTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)CS(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.